molecular formula C12H10F3N5O2 B6979811 2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone

2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone

Cat. No.: B6979811
M. Wt: 313.24 g/mol
InChI Key: BUJNMTNWESTXKT-UHFFFAOYSA-N
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Description

2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone is a complex organic compound featuring a tetrazole ring, a trifluoromethyl group, and a benzoxazine moiety

Properties

IUPAC Name

2-(tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5O2/c13-12(14,15)8-2-1-3-9-11(8)22-5-4-20(9)10(21)6-19-7-16-17-18-19/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNMTNWESTXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1C(=O)CN3C=NN=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Benzoxazine Moiety: This can be synthesized via the condensation of an appropriate amine with a salicylaldehyde derivative.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and pressure, are fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine moiety.

    Reduction: Reduction reactions may target the tetrazole ring or the carbonyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the trifluoromethyl group and the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but can include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.

Scientific Research Applications

2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrazol-1-yl)-1-phenylethanone: Lacks the trifluoromethyl and benzoxazine groups, resulting in different chemical properties.

    1-(Tetrazol-1-yl)-2-(trifluoromethyl)ethanone: Similar trifluoromethyl group but lacks the benzoxazine moiety.

    2-(Tetrazol-1-yl)-1-(4-methoxyphenyl)ethanone: Contains a methoxyphenyl group instead of the benzoxazine moiety.

Uniqueness

The presence of the trifluoromethyl group and the benzoxazine moiety in 2-(Tetrazol-1-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone imparts unique chemical and physical properties, making it distinct from other similar compounds

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